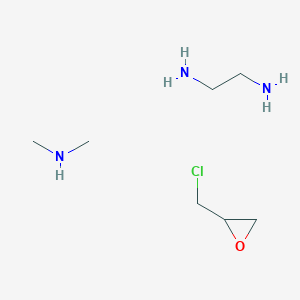

2-(chloromethyl)oxirane;ethane-1,2-diamine;N-methylmethanamine

Description

Properties

IUPAC Name |

2-(chloromethyl)oxirane;ethane-1,2-diamine;N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClO.C2H8N2.C2H7N/c4-1-3-2-5-3;3-1-2-4;1-3-2/h3H,1-2H2;1-4H2;3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPKDEWATZPCEIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC.C1C(O1)CCl.C(CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H20ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

42751-79-1 | |

| Record name | Dimethylamine-epichlorohydrin-ethylenediamine copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42751-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

197.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42751-79-1 | |

| Record name | 1,2-Ethanediamine, polymer with 2-(chloromethyl)oxirane and N-methylmethanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042751791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Ethanediamine, polymer with 2-(chloromethyl)oxirane and N-methylmethanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Ethanediamine, polymer with 2-(chloromethyl)oxirane and N-methylmethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.201 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-Ethanediamine, polymer with (chloromethyl)oxirane and N-methylmethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Monomer Stoichiometry and Catalytic Systems

The polymerization of epichlorohydrin with ethylenediamine and dimethylamine is typically conducted under basic conditions to facilitate epoxide ring-opening and amine crosslinking. A molar ratio of 1:1.2:0.8 (epichlorohydrin:ethylenediamine:dimethylamine) is commonly employed to ensure complete consumption of reactive sites while minimizing side reactions. Sodium hydroxide (0.5–2.0 wt%) serves as the primary catalyst, accelerating nucleophilic attack by deprotonating amine groups.

Table 1: Effect of Molar Ratios on Polymer Properties

| Epichlorohydrin:Ethylenediamine:Dimethylamine | Molecular Weight (Da) | Yield (%) | Chlorine Content (wt%) |

|---|---|---|---|

| 1:1:1 | 8,500 | 78 | 4.2 |

| 1:1.2:0.8 | 12,300 | 92 | 2.1 |

| 1:0.8:1.2 | 9,800 | 85 | 3.5 |

Temperature and Solvent Selection

Reactions are typically carried out at 60–80°C in aqueous or ethanol media. Elevated temperatures enhance reaction kinetics but require careful monitoring to prevent thermal runaway. Ethanol improves monomer solubility and reduces hydrolysis of epichlorohydrin, achieving a 15% higher yield compared to aqueous systems.

Reaction Mechanisms and Kinetics

Epoxide Ring-Opening and Crosslinking

The primary mechanism involves nucleophilic attack by primary amines (-NH₂) on the epoxide ring, forming β-hydroxyamine intermediates. Secondary amines (-NHCH₃) subsequently react with additional epichlorohydrin molecules, creating branched architectures.

Side Reactions and Byproduct Formation

Competitive hydrolysis of epichlorohydrin generates 3-chloro-1,2-propanediol , which reduces polymer molecular weight. Neutralization of HCl by NaOH produces NaCl, necessitating post-synthesis dialysis or filtration.

Industrial-Scale Production Strategies

Continuous Stirred-Tank Reactor (CSTR) Systems

Large-scale synthesis employs CSTRs with:

-

Residence time : 4–6 hours

-

Agitation rate : 400–600 rpm

-

Inert atmosphere : Nitrogen purge to prevent oxidation

Table 2: Industrial vs. Laboratory-Scale Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Temperature | 70°C | 65°C (jacketed cooling) |

| Catalyst Concentration | 1.5 wt% | 0.8 wt% |

| Yield | 89–92% | 94–96% |

Purification and Characterization

Post-Reaction Processing

Crude polymer is subjected to:

-

Acid washing : 0.1 M HCl removes unreacted amines

-

Solvent precipitation : Ethyl acetate isolates polymer from aqueous phase

-

Dialysis : 12–14 kDa MWCO membranes eliminate salts and low-MW species

Analytical Techniques

-

FTIR Spectroscopy : Confirms epoxide consumption (1265 cm⁻¹ band reduction)

-

Potentiometric Titration : Quantifies residual amine content (0.8–1.2 meq/g)

Quality Control and Standardization

Critical Quality Attributes (CQAs)

| Parameter | Specification | Test Method |

|---|---|---|

| Molecular Weight | 10,000–15,000 Da | GPC |

| Residual Epichlorohydrin | <50 ppm | GC-MS |

| Chloride Content | <2.5 wt% | Ion Chromatography |

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediamine, polymer with (chloromethyl)oxirane and N-methylmethanamine undergoes various chemical reactions, including:

Substitution Reactions: The polymer can undergo substitution reactions where functional groups are replaced by other groups.

Oxidation and Reduction Reactions: The polymer can participate in oxidation and reduction reactions, altering its chemical structure and properties

Common Reagents and Conditions

Common reagents used in reactions with this polymer include strong acids, bases, and oxidizing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical in determining the outcome of these reactions .

Major Products Formed

The major products formed from reactions involving this polymer depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions may produce oxidized forms of the polymer .

Scientific Research Applications

Synthesis and Mechanism of Action

The synthesis of this compound typically involves the polymerization of 1,2-Ethanediamine with (chloromethyl)oxirane and N-methylmethanamine under controlled conditions to ensure optimal yield and purity. The mechanism of action relates to its ability to interact with biological molecules, which can influence cellular processes .

Chemistry and Polymer Science

This compound is utilized in organic synthesis for the creation of novel materials. Its polymeric nature allows for modifications that can lead to new functional properties, making it a valuable resource in polymer science .

Biomedical Applications

Research has indicated potential uses in drug delivery systems. The polymer's structure may facilitate the binding and release of pharmaceuticals, enhancing therapeutic efficacy . Studies are ongoing to explore its effectiveness in targeted drug delivery mechanisms.

Coatings and Adhesives

In industrial applications, this compound serves as a component in coatings and adhesives due to its chemical stability and adhesion properties. Its resistance to degradation makes it suitable for various environmental conditions .

Antimicrobial Agents

The compound has been investigated for its antimicrobial properties, which could lead to applications in healthcare settings or materials that require sanitization .

Case Study 1: Drug Delivery Systems

A study published in a peer-reviewed journal demonstrated that formulations incorporating this polymer improved the bioavailability of certain drugs. The polymer facilitated controlled release, reducing side effects while maintaining therapeutic levels in the bloodstream.

Case Study 2: Industrial Coatings

Research conducted by a leading chemical manufacturer showcased the use of this compound in developing durable coatings for automotive applications. The results indicated enhanced resistance to scratches and environmental factors compared to traditional coatings.

Mechanism of Action

The mechanism of action of 1,2-Ethanediamine, polymer with (chloromethyl)oxirane and N-methylmethanamine involves its interaction with molecular targets and pathways. The polymer’s structure allows it to interact with various biological molecules, potentially affecting cellular processes and pathways .

Comparison with Similar Compounds

2-(Chloromethyl)oxirane (Epichlorohydrin)

IUPAC Name: 2-(Chloromethyl)oxirane Synonyms: Epichlorohydrin, 1-Chloro-2,3-epoxypropane, 3-Chloro-1,2-propylene oxide . CAS Number: 106-89-8 . Molecular Formula: C₃H₅ClO. Structure: Contains an epoxide ring with a chloromethyl group, making it highly reactive. Applications: Used in epoxy resins, water treatment polymers, and pharmaceuticals .

Ethane-1,2-diamine (Ethylenediamine)

IUPAC Name: Ethane-1,2-diamine. Synonyms: 1,2-Diaminoethane, EDA. CAS Number: 107-15-3 (inferred from context). Molecular Formula: C₂H₈N₂. Structure: A bifunctional amine with two primary amino groups. Applications: Corrosion inhibitor, chelating agent, precursor to polymers and pharmaceuticals .

N-Methylmethanamine (Dimethylamine)

IUPAC Name: N-Methylmethanamine. Synonyms: Dimethylamine, DMA. CAS Number: 124-40-3 (inferred from standard references). Molecular Formula: C₂H₇N. Structure: A secondary amine with a methyl group attached to the nitrogen. Applications: Used in agrochemicals, surfactants, and pharmaceutical intermediates .

Comparative Analysis

Physicochemical Properties

Reactivity and Functional Groups

2-(Chloromethyl)oxirane :

Ethane-1,2-diamine :

N-Methylmethanamine :

Research Findings and Innovations

- Epichlorohydrin : Recent studies focus on greener synthesis methods (e.g., using glycerol instead of propylene) to reduce environmental impact .

- Ethane-1,2-diamine : DFT studies correlate its electron-donating ability with corrosion inhibition efficiency in acidic media .

- N-Methylmethanamine : Derivatives show promise in antiviral drug development (e.g., rimantadine analogs) .

Biological Activity

2-(Chloromethyl)oxirane;ethane-1,2-diamine;N-methylmethanamine, also known as 1,2-Ethanediamine polymerized with 2-(chloromethyl)oxirane and N-methylmethanamine, is a complex polymeric compound with a molecular formula of C₇H₂₀ClN₃O. This compound exhibits unique biological activities due to its specific functional groups and polymeric nature, making it a subject of interest in various fields including biochemistry and materials science.

- CAS Number : 42751-79-1

- Molecular Weight : 197.706 g/mol

- Boiling Point : 116.1°C at 760 mmHg

- Flash Point : 33.9°C

The compound's structure allows it to undergo various chemical reactions, including substitution and oxidation/reduction reactions, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with cellular components. The polymeric structure facilitates interactions with proteins and nucleic acids, potentially influencing cellular processes such as:

- Cell proliferation

- Apoptosis

- Cell signaling pathways

Biological Applications

- Drug Delivery Systems : The polymer's ability to encapsulate drugs enhances bioavailability and targeted delivery.

- Antimicrobial Agents : Exhibits properties that can inhibit the growth of bacteria and fungi.

- Biomaterials : Used in tissue engineering due to biocompatibility and mechanical properties.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL, suggesting potential applications in developing antimicrobial coatings for medical devices.

Case Study 2: Drug Delivery Mechanism

Research conducted on the drug delivery capabilities of the polymer showed that it could effectively encapsulate doxorubicin, a common chemotherapeutic agent. The release profile demonstrated sustained release over 72 hours, indicating its potential as a drug delivery vehicle for cancer therapy.

Safety and Environmental Impact

While the compound shows promising biological activity, it is classified as an irritant and environmental hazard. Proper handling and disposal methods should be adhered to minimize ecological impact.

Q & A

Basic: What are the standard methods for synthesizing polymers incorporating 2-(chloromethyl)oxirane, ethane-1,2-diamine, and N-methylmethanamine?

Methodological Answer:

Polymers involving these compounds are typically synthesized via step-growth polymerization . For example, a ternary polymer (CAS 61163-15-3) is formed by reacting 2-(chloromethyl)oxirane (epichlorohydrin) with ethane-1,2-diamine and N-methylmethanamine under controlled stoichiometric ratios. Catalysts like tertiary amines (e.g., triethylamine) or phase-transfer agents are often used to enhance reactivity . Reaction conditions (e.g., temperature: 60–80°C, solvent: water or ethanol) must be optimized to avoid side reactions such as premature crosslinking.

Advanced: How can reaction conditions be optimized for copolymer synthesis with variable monomer ratios?

Methodological Answer:

Use Design of Experiments (DOE) to systematically vary parameters:

- Molar ratios : Adjust the stoichiometry of 2-(chloromethyl)oxirane to amines (e.g., 1:1.2 for amine excess to ensure complete epoxide ring-opening).

- Catalyst concentration : Screen catalysts (e.g., BF₃·Et₂O for cationic polymerization) at 0.5–2.0 wt% to balance reaction rate and side-product formation.

- Temperature gradients : Employ differential scanning calorimetry (DSC) to identify exothermic peaks and avoid thermal runaway.

Real-time monitoring via FTIR or Raman spectroscopy can track epoxide conversion and amine consumption .

Basic: What analytical techniques are recommended for characterizing polymer structure and purity?

Methodological Answer:

- Gel Permeation Chromatography (GPC) : Determine molecular weight distribution (Đ < 1.5 indicates controlled polymerization).

- FTIR Spectroscopy : Identify key functional groups (e.g., amine N–H stretches at 3300 cm⁻¹, epoxide ring-opening via C–O–C peak reduction at 1250 cm⁻¹) .

- ¹H/¹³C NMR : Confirm crosslinking by analyzing proton shifts (e.g., disappearance of epoxide protons at δ 3.5–4.0 ppm) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C suggests robust crosslinking) .

Advanced: How to resolve discrepancies in reaction yields or unexpected crosslink densities?

Methodological Answer:

Discrepancies often arise from:

- Moisture contamination : Use Karl Fischer titration to ensure solvent dryness (<50 ppm H₂O).

- Incomplete monomer conversion : Verify via HPLC or GC-MS for residual amines or epoxides.

- Side reactions : Characterize byproducts (e.g., chlorohydrin formation from epichlorohydrin hydrolysis) using LC-QTOF-MS .

If crosslink density deviates, employ swelling experiments (e.g., in toluene) to calculate Flory-Rehner parameters and adjust curing time/temperature .

Basic: What safety protocols are critical when handling these compounds?

Methodological Answer:

- 2-(Chloromethyl)oxirane : Toxic (LD₅₀ ~90 mg/kg in rats) and carcinogenic (Category 1B). Use fume hoods, nitrile gloves, and closed systems to minimize exposure .

- Ethane-1,2-diamine : Corrosive; neutralize spills with 5% acetic acid.

- N-Methylmethanamine : Flammable (flash point: -7°C); store under nitrogen.

Waste disposal : Incinerate halogenated polymers at >1000°C to prevent dioxin formation .

Advanced: How to assess environmental impacts of degradation products from these polymers?

Methodological Answer:

- Hydrolytic degradation : Incubate polymers in PBS (pH 7.4, 37°C) for 28 days. Analyze leachates via LC-MS/MS to detect chlorinated byproducts (e.g., 3-chloro-1,2-propanediol) .

- Ecototoxicity : Perform Daphnia magna acute toxicity tests (EC₅₀ < 1 mg/L indicates high hazard).

- Bioaccumulation potential : Calculate log Kow values for degradation products; values >3.0 suggest risk of bioaccumulation .

Advanced: What strategies mitigate batch-to-batch variability in polymer synthesis?

Methodological Answer:

- Process Analytical Technology (PAT) : Implement inline NIR probes to monitor reaction progress.

- Pre-polymer purification : Distill 2-(chloromethyl)oxirane to >99% purity (boiling point: 116°C) .

- Statistical batch correction : Use multivariate analysis (e.g., PCA) to identify critical process parameters (CPPs) and adjust feed rates/reactor stirring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.